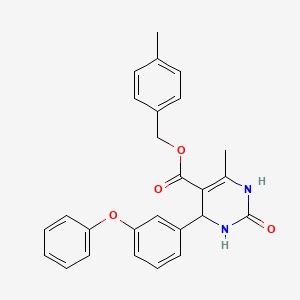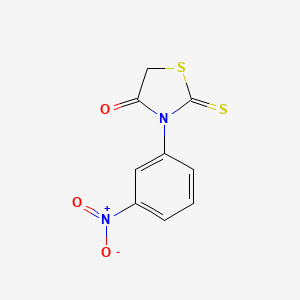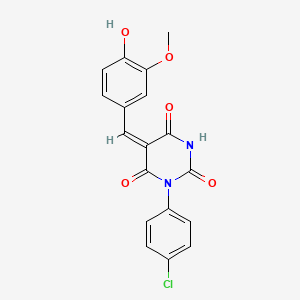![molecular formula C16H11Cl2NO2S2 B11682620 (5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)
(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-{[5-(2,3-dichlorophényl)furan-2-YL]méthylidène}-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one est un composé organique complexe appartenant à la classe des thiazolidinones. Ce composé est caractérisé par sa structure unique, qui comprend un cycle furane substitué par un groupe dichlorophényle et un cycle thiazolidinone avec un groupe sulfanylidène. La structure unique du composé en fait un sujet d'intérêt dans divers domaines de la recherche scientifique, notamment la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5E)-5-{[5-(2,3-dichlorophényl)furan-2-YL]méthylidène}-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one implique généralement un processus en plusieurs étapes. Une méthode courante implique la condensation de la 2,3-dichlorobenzaldéhyde avec le furane-2-carbaldéhyde en présence d'une base pour former le composé intermédiaire. Cet intermédiaire est ensuite mis à réagir avec l'isothiocyanate d'éthyle et un catalyseur approprié pour former le produit final. Les conditions de réaction incluent souvent le reflux dans un solvant approprié, tel que l'éthanol ou le méthanol, et le maintien d'une température contrôlée pour garantir le rendement souhaité du produit.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-{[5-(2,3-dichlorophényl)furan-2-YL]méthylidène}-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe dichlorophényle, en utilisant des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en milieu acide ou permanganate de potassium en milieu basique.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.
Substitution : Méthylate de sodium dans le méthanol ou tert-butylate de potassium dans le diméthylsulfoxyde.
Principaux produits
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation de thiazolidinones avec des groupes soufrés réduits.
Substitution : Formation de thiazolidinones substituées avec divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie
En chimie, (5E)-5-{[5-(2,3-dichlorophényl)furan-2-YL]méthylidène}-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one est utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie
En recherche biologique, ce composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses. Sa capacité à interagir avec les molécules biologiques en fait un outil précieux pour comprendre les voies biochimiques et développer de nouveaux agents thérapeutiques.
Médecine
En médecine, (5E)-5-{[5-(2,3-dichlorophényl)furan-2-YL]méthylidène}-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one est étudié pour son potentiel en tant que candidat médicament. Sa structure unique et ses activités biologiques en font un composé prometteur pour le développement de nouveaux médicaments contre diverses maladies.
Industrie
Dans le secteur industriel, ce composé est utilisé dans le développement de nouveaux matériaux et de procédés chimiques. Ses propriétés uniques le rendent adapté à des applications dans des domaines tels que la catalyse, la science des matériaux et la remédiation environnementale.
Mécanisme d'action
Le mécanisme d'action de (5E)-5-{[5-(2,3-dichlorophényl)furan-2-YL]méthylidène}-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. La structure unique du composé lui permet de se lier à ces cibles et de moduler leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans les voies des maladies, conduisant à des effets thérapeutiques. De plus, la capacité du composé à interagir avec les membranes cellulaires et les protéines peut influencer divers processus cellulaires, contribuant à ses activités biologiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure and biological activities make it a promising compound for the development of new medications for various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, material science, and environmental remediation.
Mécanisme D'action
The mechanism of action of (5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. Additionally, the compound’s ability to interact with cellular membranes and proteins can influence various cellular processes, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiazolidinones : Composés avec une structure cyclique thiazolidinone.
Dérivés du furane : Composés contenant un cycle furane avec divers substituants.
Composés dichlorophénylés : Composés avec un groupe dichlorophényle.
Unicité
(5E)-5-{[5-(2,3-dichlorophényl)furan-2-YL]méthylidène}-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one est unique en raison de sa combinaison d'un cycle furane, d'un groupe dichlorophényle et d'un cycle thiazolidinone avec un groupe sulfanylidène. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui le distinguent des autres composés similaires.
Propriétés
Formule moléculaire |
C16H11Cl2NO2S2 |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
(5E)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11Cl2NO2S2/c1-2-19-15(20)13(23-16(19)22)8-9-6-7-12(21-9)10-4-3-5-11(17)14(10)18/h3-8H,2H2,1H3/b13-8+ |
Clé InChI |
YVEBXMKQXVCUED-MDWZMJQESA-N |
SMILES isomérique |
CCN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/SC1=S |
SMILES canonique |
CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11682542.png)
![(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11682550.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682555.png)
![methyl (2Z)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682560.png)
![methyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682564.png)
![ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B11682566.png)




![3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682602.png)
![4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11682614.png)
![4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11682626.png)

